molecular formula C15H16N2O2 B11185745 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione

Cat. No.: B11185745
M. Wt: 256.30 g/mol
InChI Key: PSRNWCXOEMREEM-UHFFFAOYSA-N
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Description

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione is a synthetic chemical scaffold of significant interest in modern medicinal chemistry and drug discovery. This compound features a conjugated system formed by fusing an imidazolidine moiety with a 5-phenylcyclohexane-1,3-dione core, a structure known for its versatility in synthesizing biologically active molecules . Researchers utilize this and related scaffolds primarily in the discovery and optimization of hit and lead compounds. The structure is amenable to extensive synthetic modification, allowing for the creation of diverse compound libraries for high-throughput screening against various therapeutic targets . Its potential applications span across several research areas, including the development of anti-proliferative agents and tyrosine kinase inhibitors, as analogous structural motifs have been explored for these purposes . The exocyclic double bond and carbonyl groups present in the structure are key reaction centers, making it a valuable intermediate for further cyclization and functionalization reactions, such as those used to construct complex fused heterocyclic systems . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the material safety data sheet (MSDS) for specific hazard and handling information.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c18-12-8-11(10-4-2-1-3-5-10)9-13(19)14(12)15-16-6-7-17-15/h1-5,11,18H,6-9H2,(H,16,17)

InChI Key

PSRNWCXOEMREEM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=C(CC(CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione typically involves multicomponent reactions. One efficient method involves the reaction between ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions . This green approach yields high amounts of the target product with short reaction times at room temperature.

Industrial Production Methods

This includes minimizing waste, using safer solvents, and designing processes for high energy efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione involves its interaction with molecular targets through its functional groups. These interactions can lead to various biological effects, depending on the specific application. For example, as a ligand, it can form stable complexes with transition metals, which can then participate in catalytic cycles .

Comparison with Similar Compounds

Anthelmintic and Antiparasitic Activity

  • Piperazine-2,3-dione derivatives (e.g., 2a-i in ) exhibit potent in vitro activity against Enterobius vermicularis and Fasciola hepatica, with IC₅₀ values <10 µM. Improved lipophilicity (ClogP 1.8–3.2 vs. piperazine’s −0.8) correlates with enhanced parasite membrane penetration .

Receptor Affinity and Selectivity

  • Indolin-2,3-diones show low σ1 receptor affinity (Kᵢ >800 nM) but high σ2 selectivity (Kᵢ ~42 nM), attributed to the additional carbonyl group stabilizing σ2 interactions .
  • Benzoxazinones (e.g., in ) maintain σ1 affinity (Kᵢ 5–30 nM), suggesting that the target compound’s imidazolidin-ylidene group—if similarly positioned—could modulate σ1/σ2 selectivity .

Biological Activity

2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. Characterized by an imidazolidine ring and a phenyl-substituted cyclohexane backbone with diketone functionalities, this compound presents opportunities for pharmacological applications. This article explores the biological activity of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione, summarizing research findings, case studies, and potential therapeutic implications.

The molecular formula of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione is C15H16N2O2, with a molecular weight of approximately 256.30 g/mol. The compound exhibits a melting point around 188 °C and a density of approximately 1.1 g/cm³. Its structure is notable for the presence of two carbonyl groups, which contribute to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione exhibit significant biological activities, including:

  • Antioxidant Properties : The diketone structure may confer antioxidant capabilities, helping to neutralize free radicals.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic prospects in inflammatory diseases.

Interaction Studies

Interaction studies focus on the biochemical pathways influenced by 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione. These investigations are crucial for assessing its viability as a therapeutic agent. Key findings include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, impacting drug metabolism and efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antioxidant Activity :
    • Objective : To assess the antioxidant capacity of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione.
    • Methodology : DPPH radical scavenging assay was employed.
    • Results : The compound demonstrated significant scavenging activity compared to standard antioxidants.
  • Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against bacterial strains.
    • Methodology : Disk diffusion method was utilized.
    • Results : Effective inhibition zones were observed against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

The uniqueness of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione lies in its combination of imidazolidine and diketone functionalities. This dual characteristic enhances its reactivity and broadens its potential biological applications compared to simpler diketones or other heterocycles.

Compound NameStructure TypeUnique Features
5-Pheynlcyclohexane-1,3-dioneDiketoneLacks imidazolidine moiety; simpler structure
2-ImidazolidinoneImidazolidineDifferent carbon skeleton; potential bioactivity
4-HydroxycoumarinCoumarinExhibits strong fluorescence; different reactivity

Future Directions

Ongoing research into the biological activity of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione continues to unveil new possibilities for this compound. Future studies should focus on:

  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological effects.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Derivatives Development : Synthesizing derivatives to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and challenges in preparing 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione?

  • Methodological Answer : The compound is synthesized via cyclohexane-1,3-dione derivatization, involving imidazolidine ring formation through condensation reactions. A common approach uses phenyl-substituted aldehydes and urea derivatives under acidic or basic catalysis. Challenges include controlling stereochemistry and minimizing side products like hydantoin derivatives. Reaction optimization requires monitoring pH, temperature (70–120°C), and solvent polarity (e.g., ethanol or DMF) to favor cyclization .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Multimodal spectroscopic analysis is critical:

  • NMR : ¹H/¹³C NMR confirms regiochemistry via coupling patterns (e.g., imidazolidin-ylidene proton at δ 7.2–8.1 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.
  • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) validate the dione and imine moieties.
  • X-ray crystallography : Resolves absolute configuration and crystal packing effects .

Q. What experimental frameworks are used to evaluate its biological activity?

  • Methodological Answer : Standardized assays include:

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution.
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates. Positive controls (e.g., ampicillin, doxorubicin) and statistical validation (p < 0.05) are mandatory .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model reaction pathways, such as ring-opening or nucleophilic attacks. Molecular docking (AutoDock Vina) screens binding to targets like COX-2 or EGFR, with scoring functions (e.g., ΔG < −7 kcal/mol indicating strong affinity). MD simulations (100 ns) assess stability in binding pockets .

Q. What factorial design strategies optimize synthesis yield and purity?

  • Methodological Answer : A 2³ factorial design evaluates key variables:

FactorLow LevelHigh Level
Temperature70°C120°C
Catalyst (mol%)5%15%
SolventEthanolDMF
Response surface methodology (RSM) identifies optimal conditions (e.g., 95°C, 10% catalyst in ethanol), improving yield from 45% to 78% .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validation using complementary techniques:

  • Discrepant NMR shifts : Confirm via DEPT-135 to distinguish CH₂/CH₃ groups.
  • IR anomalies : Compare with computed spectra (Gaussian 09) to identify overtones or solvent artifacts.
  • X-ray vs. DFT geometry : RMSD analysis aligns experimental and theoretical bond lengths (<0.05 Å acceptable) .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Systematic substitution at the phenyl or dione groups followed by:

  • Pharmacophore mapping : Highlight H-bond donors (imidazolidine NH) and aromatic π-stacking regions.
  • QSAR models : MLR (Multiple Linear Regression) correlates logP, polar surface area, and IC₅₀ values. A table of derivatives with R² > 0.85 guides lead optimization .

Q. How to assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Forced degradation studies:

  • pH 1–13 : Incubate at 37°C for 24h, monitor via HPLC (retention time shifts indicate degradation).
  • Thermal stress : Heat at 80°C for 48h; TGA/DSC analysis determines decomposition thresholds.
  • Light exposure : ICH Q1B guidelines for photostability (UV-Vis at 320–400 nm) .

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